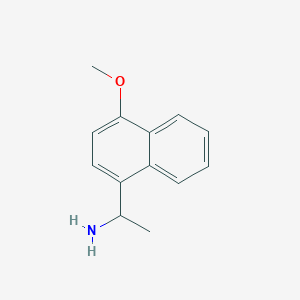

1-(4-Methoxy-naphthalen-1-yl)-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxy-naphthalen-1-yl)-ethylamine, also known as 4-MNE, is a synthetic organic compound used in research and is gaining increasing attention in the scientific community. It is an aromatic amine with a molecular weight of 228.33 g/mol and a melting point of 81-83°C. 4-MNE has been found to have a variety of applications in the laboratory, from tissue culture to drug screening, due to its unique properties.

Applications De Recherche Scientifique

Fluorescence Spectral Studies

One application involves the interaction of related compounds with Bovine Serum Albumin (BSA) for fluorescence spectral studies. These studies help in understanding protein binding and drug delivery mechanisms (Ghosh, Rathi, & Arora, 2016).

Synthesis of Non-ulcerogenic Agents

Another study explored the synthesis of derivatives with anti-inflammatory and analgesic properties. These compounds were assessed for their potential as non-ulcerogenic agents, indicating their therapeutic applications without causing gastric lesions (Berk, Erol, Kupeli, & Yeşilada, 2009).

Metal Complexes Characterization

The compound has also been used in the preparation and spectroscopic characterization of transition metal complexes. Such complexes have implications in catalysis, materials science, and the study of metal-ligand interactions (Al-Daffaay, 2022).

Anticancer Drug Development

Research into analogs of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine led to the development of potential anticancer drugs. These studies focus on inducing cell death in various cancer cell lines, presenting a promising outlook for cancer therapy (Nishizaki, Kanno, Tsuchiya, Kaku, Shimizu, & Tanaka, 2014).

Chemosensors for Metal Ions

The compound's derivatives have been synthesized and characterized as chemosensors for transition metal ions. These chemosensors exhibit selective recognition abilities, which are crucial for environmental monitoring and the chemical industry (Gosavi-Mirkute et al., 2017).

Synthesis Methods Development

There's ongoing research into developing efficient methods for synthesizing N-substituted (naphth-1-yl)methylamines, which serve as precursors for biologically active substances. These methods are pivotal for pharmaceutical research and development (Kazakov, 2003).

Propriétés

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAIGLPMZKYVEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-naphthalen-1-yl)-ethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile](/img/structure/B1312028.png)

![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)

![Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B1312052.png)